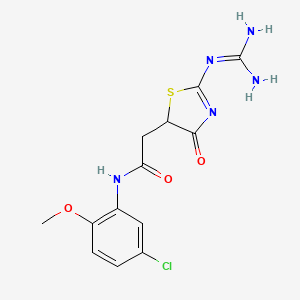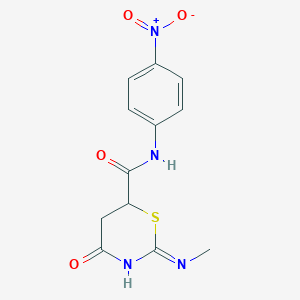![molecular formula C14H17ClN4 B11048125 1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine](/img/structure/B11048125.png)
1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a cyclohexane moiety, with a chlorophenyl group at the 1-position of the triazole ring
Preparation Methods
The synthesis of 1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 3-chlorophenyl azide and cyclohexyl alkyne are used as starting materials.
Cycloaddition Reaction: The azide and alkyne undergo a cycloaddition reaction under copper(I) catalysis to form the 1,2,3-triazole ring.
Amination: The resulting triazole compound is then subjected to amination to introduce the amine group at the cyclohexane ring.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted triazoles and cyclohexane derivatives.
Scientific Research Applications
1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Compared to other triazole derivatives, 1-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]cyclohexan-1-amine is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties. Similar compounds include:
1-(4-Chlorophenyl)-1,2,3-triazole: Lacks the cyclohexane ring, leading to different biological activity.
1-(3-Chlorophenyl)-1,2,3-triazole: Similar structure but without the cyclohexane moiety, affecting its chemical reactivity and applications.
1-(3-Chlorophenyl)-4-methyl-1,2,3-triazole: The presence of a methyl group instead of the cyclohexane ring alters its pharmacokinetic properties.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C14H17ClN4 |
|---|---|
Molecular Weight |
276.76 g/mol |
IUPAC Name |
1-[1-(3-chlorophenyl)triazol-4-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C14H17ClN4/c15-11-5-4-6-12(9-11)19-10-13(17-18-19)14(16)7-2-1-3-8-14/h4-6,9-10H,1-3,7-8,16H2 |
InChI Key |
BKYCEFRMWVVZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CN(N=N2)C3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)
![2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
![8-fluoro-4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048061.png)
![2-methyl-7-(morpholin-4-ylsulfonyl)-9-nitro-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-5-one](/img/structure/B11048073.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)

![ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11048087.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048091.png)
![diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate](/img/structure/B11048092.png)
![N-(3-Chloro-2-methylphenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B11048098.png)
![4-Amino-1-(4-methoxyphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11048107.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048112.png)
![Methyl 7-[4-methyl-2-(piperidin-1-YL)pyrimidin-5-YL]-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B11048114.png)

